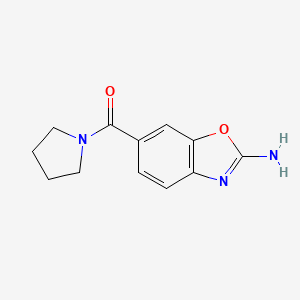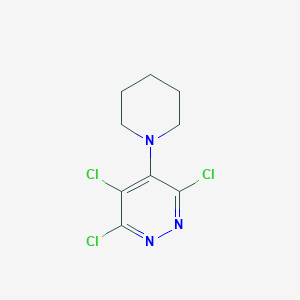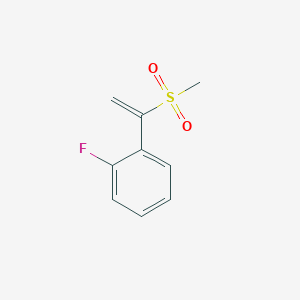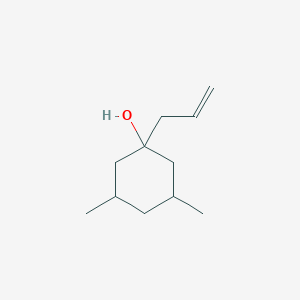
7-Fluoro-4-nitro-1H-indole-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Fluoro-4-nitro-1H-indole-2-carboxylic acid is a synthetic organic compound belonging to the indole family Indoles are significant heterocyclic compounds found in many natural products and pharmaceuticals This particular compound is characterized by the presence of a fluorine atom at the 7th position, a nitro group at the 4th position, and a carboxylic acid group at the 2nd position on the indole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of 7-fluoroindole followed by carboxylation. The nitration process can be carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions. The resulting nitro compound is then subjected to carboxylation using carbon dioxide in the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Types of Reactions:
Oxidation: The nitro group in this compound can undergo reduction to form amino derivatives.
Reduction: The compound can be reduced using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for reduction reactions.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products Formed:
Amino derivatives: from reduction of the nitro group.
Substituted indoles: from nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
7-Fluoro-4-nitro-1H-indole-2-carboxylic acid has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex indole derivatives.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique functional groups.
Industry: Used in the synthesis of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the fluorine atom can enhance binding affinity to biological targets. The carboxylic acid group can form hydrogen bonds with enzymes or receptors, influencing their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
- 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid
- 5-Fluoro-7-nitro-1H-indole-2-carboxylic acid
- 7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid
Comparison:
- 7-Fluoro-4-nitro-1H-indole-2-carboxylic acid is unique due to the specific positioning of the nitro and fluorine groups, which can influence its reactivity and binding properties.
- 7-Fluoro-5-nitro-1H-indole-2-carboxylic acid has the nitro group at a different position, potentially altering its chemical behavior.
- 5-Fluoro-7-nitro-1H-indole-2-carboxylic acid has the fluorine and nitro groups swapped, which can affect its biological activity.
- 7-Fluoro-4-hydroxy-1H-indole-2-carboxylic acid has a hydroxyl group instead of a nitro group, leading to different chemical and biological properties.
Propiedades
Fórmula molecular |
C9H5FN2O4 |
|---|---|
Peso molecular |
224.14 g/mol |
Nombre IUPAC |
7-fluoro-4-nitro-1H-indole-2-carboxylic acid |
InChI |
InChI=1S/C9H5FN2O4/c10-5-1-2-7(12(15)16)4-3-6(9(13)14)11-8(4)5/h1-3,11H,(H,13,14) |
Clave InChI |
QIKNQNRVQVPYDZ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C2C(=C1[N+](=O)[O-])C=C(N2)C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-Cyclobutyl-2-[(prop-2-yn-1-yl)amino]ethan-1-one](/img/structure/B13181346.png)
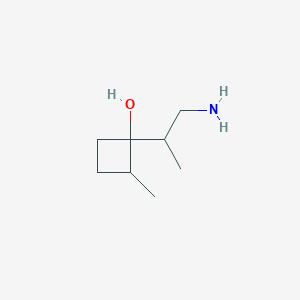
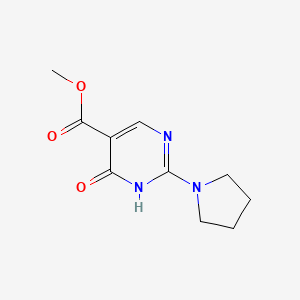

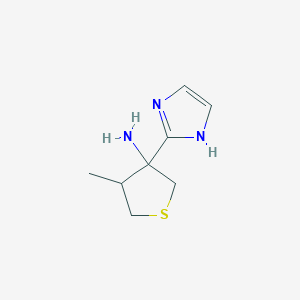
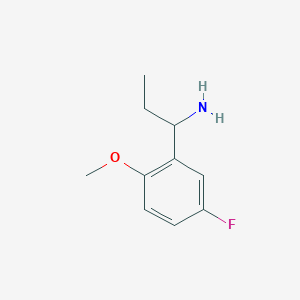
![1-[2-Amino-1-(4-methoxyphenyl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13181389.png)
![2-[3-(aminomethyl)phenoxy]-N-methylacetamide](/img/structure/B13181394.png)
